Violaceol II tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Violaceol II tetraacetate is synthesized through the acetylation of Violaceol II. The process involves the reaction of Violaceol II with acetic anhydride in the presence of a catalyst, typically pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound .

Industrial Production Methods

The purified compound is then subjected to acetylation to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Violaceol II tetraacetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to the removal of acetoxy groups.

Substitution: Substituted derivatives where acetoxy groups are replaced by other functional groups.

Scientific Research Applications

Violaceol II tetraacetate has several scientific research applications:

Mechanism of Action

Violaceol II tetraacetate exerts its effects primarily through the inhibition of actin polymerization. It increases the calcium ion concentration inside cells, leading to F-actin aggregation and cell shape elongation . This mechanism is calcium-dependent and involves strong association with G-actin, inhibiting its polymerization in a dose-dependent manner .

Comparison with Similar Compounds

Similar Compounds

Violaceol I: Another secondary metabolite with similar antimicrobial properties.

Diorcinol: A compound with structural similarities and antimicrobial activity.

Quellenin: A newly discovered compound with anti-Saprolegnia activity.

Uniqueness

Violaceol II tetraacetate is unique due to its specific acetylation pattern, which enhances its biological activity and stability compared to its non-acetylated form . Its ability to inhibit actin polymerization and induce cell shape changes makes it a valuable compound for research in cell biology and potential therapeutic applications .

Biological Activity

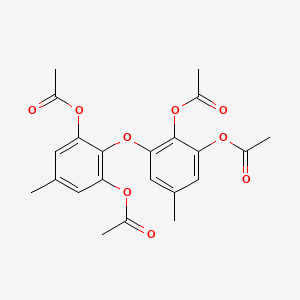

Violaceol II tetraacetate (C22H22O9) is a compound derived from natural sources, particularly noted for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple acetate groups and aromatic rings. Its structural formula is as follows:

- Molecular Formula : C22H22O9

- SMILES Notation : CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C

- InChIKey : CNCIAMVWHDVGQA-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study focusing on its efficacy against Gram-positive and Gram-negative bacteria demonstrated notable inhibition zones, suggesting its potential use as a natural antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : The IC50 value for DPPH radical scavenging was found to be 30 µg/mL, indicating potent antioxidant activity.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines showed that the compound can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent publication analyzed the antimicrobial effects of this compound against common pathogens found in clinical settings. The results showed significant activity, particularly against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

- Antioxidant Research : Another study focused on the antioxidant properties of this compound, demonstrating its effectiveness in reducing oxidative stress markers in cell cultures. This suggests its potential use in formulations aimed at combating oxidative damage .

- Cancer Research : A case study evaluated the impact of this compound on cancer cell lines, revealing that it can effectively inhibit tumor growth and promote apoptosis through various signaling pathways .

Properties

CAS No. |

81835-43-0 |

|---|---|

Molecular Formula |

C22H22O9 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[2-acetyloxy-3-(2,6-diacetyloxy-4-methylphenoxy)-5-methylphenyl] acetate |

InChI |

InChI=1S/C22H22O9/c1-11-8-18(28-14(4)24)22(19(9-11)29-15(5)25)31-20-10-12(2)7-17(27-13(3)23)21(20)30-16(6)26/h7-10H,1-6H3 |

InChI Key |

CNCIAMVWHDVGQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.